![molecular formula C13H11NO3 B2511936 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one CAS No. 1232803-33-6](/img/structure/B2511936.png)

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

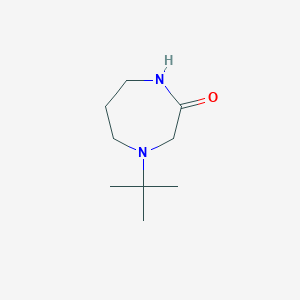

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is a chemical compound that belongs to the class of carbazole derivatives. It is a synthetic precursor of the bio-active carbazole skeleton Clausenalene . This compound has been used as a fluorophore in various studies due to its reputable spectral properties .

Synthesis Analysis

The compound has been synthesized from the corresponding methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . One of the classical methods for the synthesis of carbazole derivatives involves the synthesis of keto-tetrahydrocarbazole derivatives and then functional group interconversion to obtain the said skeleton .Molecular Structure Analysis

The molecular formula of 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is C13H11NO3. It has a large π-conjugated system . The compound MDDCO, which is similar to the compound , is more planar compared to DMTCO .Chemical Reactions Analysis

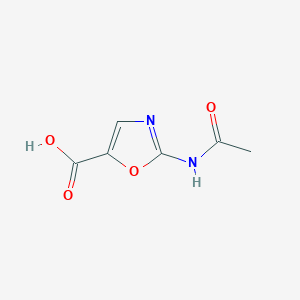

The compound is particularly responsive to the hydrogen bonding nature as well as the polarity of the solvent molecules . It behaves as a reporter of its immediate microenvironment when considered in micelles and β-cyclodextrin .Physical And Chemical Properties Analysis

The compound is sensitive to solvent polarity, but the sensitivity is much higher in the electronic excited state observed by steady-state and time-resolved fluorescence experiments than in the ground state studied by UV–vis absorption spectroscopy . The fluorescence spectral shifts are linearly correlated with the empirical parameters of the protic solvents .科学的研究の応用

Let’s explore its diverse applications:

- 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one exhibits antibacterial properties. It can inhibit bacterial growth and may find applications in combating infections .

- This compound also possesses antifungal activity. It can suppress fungal growth and may be useful in treating fungal infections .

- As an antineoplastic agent, it inhibits the proliferation of neoplastic cells. Researchers are exploring its potential in cancer therapy .

- 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one induces apoptosis (programmed cell death) in multi-celled organisms. This property could be relevant for cancer treatment .

- It antagonizes mechanisms leading to blood platelet aggregation. This property may have implications in cardiovascular health and clot prevention .

- Found in certain plant species, this compound is part of their metabolic processes. Its role in plants is still being explored .

- It interferes with the action of topoisomerases, enzymes that regulate DNA winding. This property could be relevant in cancer research and drug development .

Antibacterial Agent

Antifungal Agent

Antineoplastic Agent

Apoptosis Inducer

Platelet Aggregation Inhibitor

Plant Metabolite

Topoisomerase Inhibitor

作用機序

Target of Action

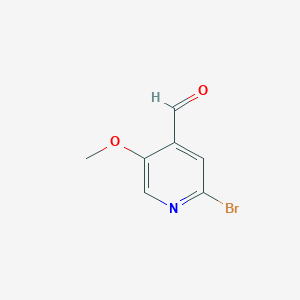

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit dna gyrases , which are essential enzymes in DNA replication. By inhibiting these enzymes, the compound could potentially prevent bacterial replication, leading to their death.

将来の方向性

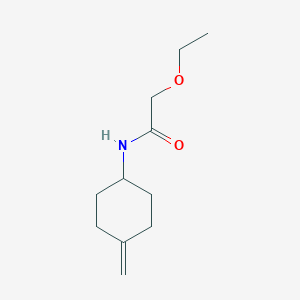

Fluorescent carbazole derivatives, like 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, have found application in various areas like light-emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors, and in diverse fields of chemistry . They are always important as they can be used as labeling agents and sensors in both chemical and biological systems . Therefore, the future directions of this compound could involve further exploration of these applications.

特性

IUPAC Name |

5,6,7,9-tetrahydro-[1,3]dioxolo[4,5-h]carbazol-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-3-1-2-7-8-4-11-12(17-6-16-11)5-9(8)14-13(7)10/h4-5,14H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDWRANDXVVHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)

![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)